Cas no 1805522-40-0 (4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide)

4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide
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- インチ: 1S/C6H4F3N3O4S/c7-5(8)2-1-3(17(10,15)16)11-6(9)4(2)12(13)14/h1,5H,(H2,10,15,16)
- InChIKey: QIGIDSWBZSLAIB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C(F)F)C(=C(N=1)F)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 392
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029032677-500mg |
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide |
1805522-40-0 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029032677-1g |
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide |
1805522-40-0 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029032677-250mg |
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide |
1805522-40-0 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamideに関する追加情報
4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide, identified by the CAS number 1805522-40-0, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural features and potential utility in advanced chemical synthesis and material science. The molecule's structure, which includes a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, contributes to its distinctive chemical properties.
Chemical Structure and Properties
The core of this compound is a pyridine ring, a six-membered aromatic structure with one nitrogen atom. The substitution pattern on the pyridine ring is critical to its functionality. At position 4, the molecule bears a difluoromethyl group (-CHF₂), which introduces electron-withdrawing effects and enhances the molecule's stability. At position 2, a fluoro group (-F) is attached, further contributing to the electron-deficient nature of the ring. The nitro group (-NO₂) at position 3 imparts strong electron-withdrawing effects, significantly influencing the compound's reactivity and selectivity in various chemical reactions. Finally, the sulfonamide group (-SO₂NH₂) at position 6 adds hydrophilic character to the molecule, potentially enhancing its solubility in polar solvents.
Synthesis and Characterization
The synthesis of 4-(Difluoromethyl)-2-fluoro-3-nitropyridine-6-sulfonamide involves a multi-step process that typically begins with the preparation of intermediates such as difluoromethylpyridines. Recent advancements in fluorination techniques have enabled more efficient routes for introducing fluorinated substituents onto aromatic rings. The nitration step is carefully controlled to ensure regioselectivity, as the placement of the nitro group is crucial for achieving the desired properties. The sulfonation step involves the introduction of the sulfonamide group, which can be achieved through various methods depending on the starting material.
Applications in Research
This compound has found applications in several research areas due to its unique combination of substituents. In medicinal chemistry, it serves as a valuable building block for designing bioactive molecules with potential therapeutic applications. For instance, its electron-deficient aromatic system makes it an attractive candidate for exploring interactions with biological targets such as enzymes or receptors.
In agrochemical research, this compound has been investigated for its potential as a herbicide or fungicide. The presence of multiple electronegative groups enhances its ability to disrupt cellular processes in target organisms while maintaining selectivity for specific pathways.
Environmental and Safety Considerations
As with any chemical compound intended for industrial or agricultural use, understanding its environmental impact is crucial. Studies have been conducted to assess the biodegradation potential of this compound under various conditions. Results indicate that under aerobic conditions, certain microbial communities can metabolize this compound efficiently.
In terms of safety, acute toxicity studies have been performed to determine safe handling practices. Data from these studies suggest that while exposure should be minimized due to potential irritation effects, proper personal protective equipment can mitigate risks effectively.
Future Directions
Looking ahead, ongoing research aims to further optimize the synthesis of this compound while exploring novel applications in emerging fields such as nanotechnology and advanced materials science. Its unique structural features make it a promising candidate for developing functional materials with tailored electronic properties.
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